molecular formula C26H26Cl2N2O4 B12463752 1-{[(2,4-dichlorophenoxy)acetyl](furan-2-ylmethyl)amino}-N-(3-methylphenyl)cyclopentanecarboxamide

1-{[(2,4-dichlorophenoxy)acetyl](furan-2-ylmethyl)amino}-N-(3-methylphenyl)cyclopentanecarboxamide

Cat. No.: B12463752
M. Wt: 501.4 g/mol
InChI Key: AXNJSDHQRHNFLL-UHFFFAOYSA-N
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Description

1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide is a complex organic compound that features a variety of functional groups, including phenoxy, furan, and cyclopentanecarboxamide moieties

Preparation Methods

The synthesis of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form the 2,4-dichlorophenoxyacetic acid.

    Coupling with furan-2-ylmethylamine: The phenoxyacetyl intermediate is then coupled with furan-2-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide.

    Cyclopentanecarboxamide formation: The final step involves the reaction of the amide with 3-methylphenylcyclopentanecarboxylic acid under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.

    Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as alkoxides or thiolates.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution. Major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted phenoxy derivatives.

Scientific Research Applications

1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.

    Furan-2-carboxamide derivatives: Compounds with similar furan and amide functionalities.

    Cyclopentanecarboxamide derivatives: Compounds with similar cyclopentanecarboxamide moieties.

The uniqueness of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(3-methylphenyl)cyclopentanecarboxamide lies in its combination of these functional groups, which imparts specific chemical and biological properties that are not present in the individual components.

Properties

Molecular Formula

C26H26Cl2N2O4

Molecular Weight

501.4 g/mol

IUPAC Name

1-[[2-(2,4-dichlorophenoxy)acetyl]-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C26H26Cl2N2O4/c1-18-6-4-7-20(14-18)29-25(32)26(11-2-3-12-26)30(16-21-8-5-13-33-21)24(31)17-34-23-10-9-19(27)15-22(23)28/h4-10,13-15H,2-3,11-12,16-17H2,1H3,(H,29,32)

InChI Key

AXNJSDHQRHNFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCCC2)N(CC3=CC=CO3)C(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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